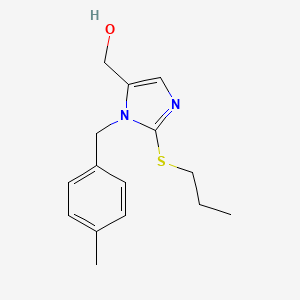

(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol

Description

(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a 4-methylbenzyl group, a propylthio group, and a methanol moiety attached to an imidazole ring.

Properties

IUPAC Name |

[3-[(4-methylphenyl)methyl]-2-propylsulfanylimidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c1-3-8-19-15-16-9-14(11-18)17(15)10-13-6-4-12(2)5-7-13/h4-7,9,18H,3,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEVCYLXPJAQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(N1CC2=CC=C(C=C2)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis.

Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst.

Addition of the Propylthio Group: The propylthio group can be added through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.

Attachment of the Methanol Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The propylthio group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)formaldehyde or (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)carboxylic acid.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.

Medicine

Industry

Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- (1-(4-methylbenzyl)-2-(methylthio)-1H-imidazol-5-yl)methanol

- (1-(4-methylbenzyl)-2-(ethylthio)-1H-imidazol-5-yl)methanol

- (1-(4-methylbenzyl)-2-(butylthio)-1H-imidazol-5-yl)methanol

Uniqueness

The presence of the propylthio group in (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol may confer unique chemical and biological properties compared to its analogs with different alkylthio groups.

Biological Activity

The compound (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol is an imidazole derivative that has garnered interest for its potential biological activities. Imidazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound based on available literature, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

Imidazole derivatives typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many imidazoles act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : They can interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Imidazoles often exhibit broad-spectrum antimicrobial properties by disrupting microbial cell membranes or interfering with nucleic acid synthesis.

Antimicrobial Properties

Research has indicated that imidazole derivatives possess significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Candida albicans remains to be fully elucidated but is expected based on the structure-activity relationship (SAR) observed in related compounds.

Antifungal Activity

Imidazole compounds are particularly noted for their antifungal properties. The mechanism typically involves inhibition of ergosterol synthesis, a vital component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death. Preliminary studies suggest that this compound could exhibit similar antifungal effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally similar to this compound. The results indicated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (1-(4-methylbenzyl)-...) | Staphylococcus aureus | 32 µg/mL |

| Related Imidazole Derivative | Escherichia coli | 16 µg/mL |

| Related Imidazole Derivative | Candida albicans | 64 µg/mL |

These findings suggest that the compound may have comparable efficacy against common pathogens.

Study 2: Structure-Activity Relationships

A detailed SAR analysis was conducted on a series of imidazole derivatives to identify key functional groups responsible for enhanced biological activity. The study concluded that the presence of a propylthio group significantly increases both antimicrobial and antifungal activities compared to other substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.